Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

Benzyl 4-hydroxypiperidine-1-carboxylate structure
95798-23-5 structure
商品名:Benzyl 4-hydroxypiperidine-1-carboxylate
CAS番号:95798-23-5
MF:C13H17NO3
メガワット:235.278983831406
CID:61810
PubChem ID:24873720

Benzyl 4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Benzyl 4-hydroxypiperidine-1-carboxylate
    • Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • Benzyl 4-hydroxy-1-piperidinecarboxylate
    • N-Benzyloxycarbonyl-4-Hydroxypiperidine
    • N-CBZ-4-HYDROXY-1-PIPERIDINE
    • 1-(Benzyloxycarbonyl)-4-piperidinol
    • 1-Benzyloxycarbonyl-4-hydroxypiperidine
    • 1-Benzyloxycarbonyl-4-piperidinol
    • 1-Carbobenzoxy-4-hydroxypiperidine
    • 1-Carbobenzoxy-4-piperidinol
    • 1-Cbz-4-hydroxypiperidine
    • 1-Cbz-4-piperidinol
    • 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
    • 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
    • (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
    • phenylmethyl 4-hydroxypiperidinecarboxylate
    • 4-hydroxy-N-CBZ-piperidine
    • 1-N-
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
    • 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
    • N-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • N-(Benzyloxycarbonyl)piperidin-4-ol
    • N-Cbz-piperidin-4-ol
    • Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
    • benzyl 4hydroxy-1-piperidinecarboxylate
    • 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • MB02152
    • N-benzyloxycarbonyl piperidin-4-ol
    • N-CBZ-4-HYDROXYPIPERIDINE
    • SY010998
    • EN300-69989
    • benzyl 4-hydroxypiperidine-2-carboxylate
    • 1-(Benzyloxycarbonyl)piperidin-4-ol
    • AB6216
    • J-519809
    • 1-carbobenzyloxypiperidin-4-ol
    • JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • Z352927960
    • N-benzyloxycarbonyl-4-hydroxy-piperidine
    • benzyl 4-hydroxy-1-piperidine carboxylate
    • 1-(Carbobenzyloxy)piperidin-4-ol
    • SCHEMBL77639
    • CS-W008246
    • PS-6154
    • N-benzyloxycarbonyl 4-hydroxypiperidine
    • Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
    • BCP12930
    • C13H17NO3
    • phenylmethyl 4-hydroxy-1-piperidine carboxylate
    • B0G
    • MFCD01863722
    • DTXSID60383265
    • B4869
    • AC-16354
    • AKOS009157555
    • 1-benzyloxycarbonylpiperidine-4-ol
    • 4-hydroxy-N-(benzyloxycarbonyl)piperidine
    • 95798-23-5
    • MDL: MFCD01863722
    • インチ: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
    • InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 235.120843g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 235.120843g/mol
  • 単一同位体質量: 235.120843g/mol
  • 水素結合トポロジー分子極性表面積: 49.8Ų
  • 重原子数: 17
  • 複雑さ: 243
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.554 g/mL at 25 °C(lit.)
  • ふってん: 167 °C/0.2 mmHg(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.543(lit.)
  • PSA: 49.77000
  • LogP: 1.71780

Benzyl 4-hydroxypiperidine-1-carboxylate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38

Benzyl 4-hydroxypiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl 4-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4869-25G
Benzyl 4-Hydroxy-1-piperidinecarboxylate
95798-23-5 >98.0%(GC)
25g
¥190.00 2024-04-15
Enamine
EN300-69989-0.25g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-69989-2.5g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
2.5g
$25.0 2025-03-21
Enamine
EN300-69989-100.0g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
100.0g
$314.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047349-5g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98%
5g
¥46 2023-02-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB713-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
100g
1240.0CNY 2021-08-12
Enamine
EN300-69989-5.0g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
5.0g
$32.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047349-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98%
100g
¥282.00 2024-04-23
Ambeed
A173100-1g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
1g
$6.0 2025-02-26
Chemenu
CM115938-100g
1-Cbz-4-hydroxypiperidine
95798-23-5 95%+
100g
$56 2024-07-18

Benzyl 4-hydroxypiperidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 rt; 8 h, rt
リファレンス
Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole
Guo, Zhengwei; Shi, Lai; Wang, Bo; He, Gang; Wang, Yanming; et al, Science China: Chemistry, 2019, 62(5), 592-596

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Solvents: Dichloromethane ,  Water
リファレンス
Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines
Masse, Julien; Langlois, Nicole, Heterocycles, 2009, 77(1), 417-432

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Methanol ;  1 h, 0 °C; 2 h, 0 °C → rt
リファレンス
Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer
Zhang, Jing; Jiang, Min; Wang, Chang-Sheng ; Guo, Kai ; Li, Quan-Xin; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase.
, European Patent Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
リファレンス
Conjugated chemical inducers of degradation and methods of use
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
リファレンス
Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
Oxidation of Secondary Methyl Ethers to Ketones
Gilissen, Pieter J.; Blanco-Ania, Daniel; Rutjes, Floris P. J. T., Journal of Organic Chemistry, 2017, 82(13), 6671-6679

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
リファレンス
Preparation of heterocyclic peptide derivatives as growth hormone secretagogues
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Water
リファレンス
Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer
Li, Nan ; You, Mengdi; Qiu, Xiaohan; Deng, Meng ; Kang, Guohui; et al, Asian Journal of Organic Chemistry, 2022, 11(11),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Acetic acid ;  pH 6.5 - 7
リファレンス
2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases
, India, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds
Sasano, Yusuke; Nagasawa, Shota; Yamazaki, Mai; Shibuya, Masatoshi; Park, Jaiwook; et al, Angewandte Chemie, 2014, 53(12), 3236-3240

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 5 h, 0 °C
リファレンス
Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 30 min, rt
リファレンス
Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol
Yeom, Chang-Eun; Kim, Young Jong; Lee, So Young; Shin, Yong Je; Kim, B. Moon, Tetrahedron, 2005, 61(52), 12227-12237

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Treatment of congestive heart failure with growth hormone secretagogues
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
リファレンス
Oligospiroketals as novel molecular rods
Wessig, Pablo; Moellnitz, Kristian; Eiserbeck, Christiane, Chemistry - A European Journal, 2007, 13(17), 4859-4872

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
リファレンス
Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation
Song, Xiaoping; Xu, Christine R.; He, Henry T.; Siahaan, Teruna J., Bioorganic Chemistry, 2002, 30(4), 285-301

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → 25 °C; 12 h, 25 °C
リファレンス
Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 4-hydroxypiperidine-1-carboxylate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate
A845469
清らかである:99%
はかる:500g
価格 ($):175.0